molecular formula C11H14N4O5 B12806478 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Katalognummer: B12806478
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: HPHXOIULGYVAKW-HSRBNNFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a derivative of guanine, a nucleobase found in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves the condensation of a suitable purine derivative with a sugar moiety. One common method involves the use of 2-amino-6-chloropurine as the starting material, which undergoes a glycosylation reaction with a protected sugar derivative under acidic conditions. The reaction is followed by deprotection steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly used for purification .

Analyse Chemischer Reaktionen

Types of Reactions

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purine derivatives and oxidized forms of the original compound .

Wissenschaftliche Forschungsanwendungen

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with various molecular targets, including DNA polymerases and reverse transcriptases . It can inhibit the replication of viral DNA by incorporating into the viral genome and causing chain termination. This mechanism is particularly useful in the treatment of viral infections such as HIV and hepatitis B .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for research and therapeutic applications .

Eigenschaften

Molekularformel

C11H14N4O5

Molekulargewicht

282.25 g/mol

IUPAC-Name

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7+,8?,11-/m0/s1

InChI-Schlüssel

HPHXOIULGYVAKW-HSRBNNFLSA-N

Isomerische SMILES

COC1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=CNC3=O)CO)O

Kanonische SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.